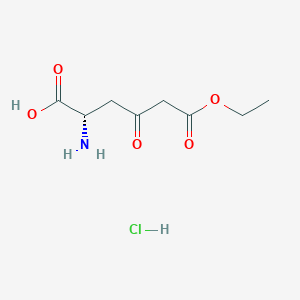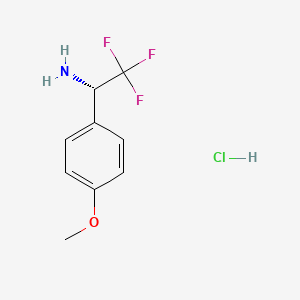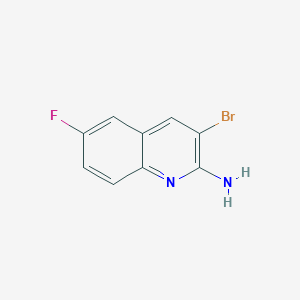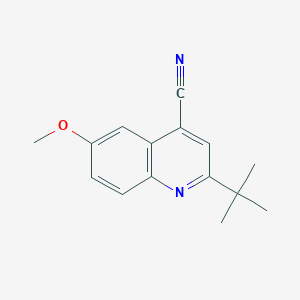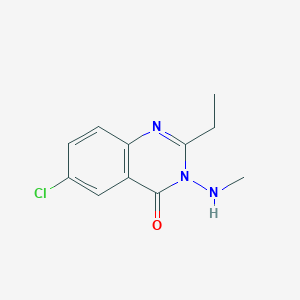
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Cyclization: The intermediate is then cyclized to form the quinazoline core.
Chlorination: Introduction of the chlorine atom at the 6th position.
Methylation: The amino group is methylated to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted quinazolines.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-ethylquinazolin-4(3H)-one: Lacks the methylamino group.
2-Ethyl-3-(methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.
6-Chloro-3-(methylamino)quinazolin-4(3H)-one: Lacks the ethyl group.
Uniqueness
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one is unique due to the combination of the chlorine, ethyl, and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
60512-91-6 |
|---|---|
Fórmula molecular |
C11H12ClN3O |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-14-9-5-4-7(12)6-8(9)11(16)15(10)13-2/h4-6,13H,3H2,1-2H3 |
Clave InChI |
UNHNZVLODSTWMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
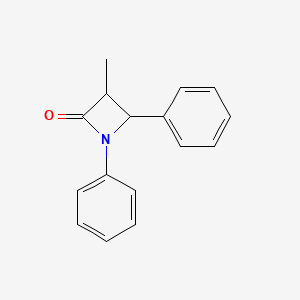

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

